![molecular formula C18H20N6O B2963845 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195936-85-5](/img/structure/B2963845.png)

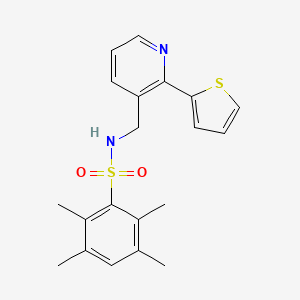

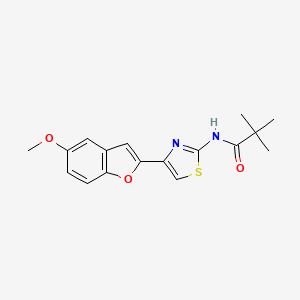

6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several interesting structural features, including a cyclopropyl group, a pyrrolo[3,2-d]pyrimidine core, and an azetidine ring. These types of structures are often found in biologically active molecules and could potentially have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,2-d]pyrimidine core, the introduction of the cyclopropyl group, and the construction of the azetidine ring. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system containing nitrogen atoms. Attached to this core are a cyclopropyl group and an azetidine ring, both of which are three-membered rings. The compound also contains a methyl group and a ketone functional group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the ketone could make it susceptible to reactions with nucleophiles, while the nitrogen atoms in the ring system could potentially act as bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of a ketone could influence its reactivity and polarity .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

This compound is central to the synthesis of a new class of derivatives with potential biological activities. For instance, it has been utilized in the creation of pyridazin-3-one derivatives, highlighting a general route for the synthesis that leverages the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process has enabled the formation of azolo[1,5-a]pyrimidine derivatives and a new class of 1,8-naphthyridine derivatives, showcasing its versatility in creating complex molecular structures with potential biological significance (Ibrahim & Behbehani, 2014).

Biological Evaluation

The compound and its derivatives have been subjected to biological evaluation to explore their potential therapeutic uses. For example, new derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment have shown a pronounced plant growth stimulating effect, which could have implications for agricultural science and plant biology (Pivazyan et al., 2019).

Antimicrobial and Antiviral Activities

Further studies have extended into the antimicrobial and antiviral potential of derivatives of this compound. Synthesis efforts have led to the identification of compounds with promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including activity against Newcastle disease. This highlights the compound's role in developing new therapeutic agents with broad-spectrum antimicrobial and antiviral capabilities (Hilmy et al., 2021).

Anticancer Activities

Derivatives have also been explored for their anticancer activities, showcasing the compound's application in oncology research. Novel pyrimidine derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer activity, indicating its potential as a scaffold for developing new anticancer agents (Habib et al., 2003).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they control . This inhibition leads to changes in cellular processes, such as cell cycle progression and apoptosis .

Biochemical Pathways

The inhibition of these kinases affects several biochemical pathways. For instance, the inhibition of EGFR and Her2 disrupts the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation . Similarly, the inhibition of VEGFR2 affects the VEGF signaling pathway , which is crucial for angiogenesis . Lastly, the inhibition of CDK2 disrupts the cell cycle , particularly at the G1/S transition .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax , and a downregulation of the anti-apoptotic protein Bcl-2 . These changes lead to the death of cancer cells, thereby inhibiting tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its targets. Additionally, the presence of other molecules, such as growth factors or cytokines, can modulate the compound’s efficacy by affecting the same pathways or targets .

Propiedades

IUPAC Name |

6-cyclopropyl-2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-11-6-15-17(21-11)18(20-10-19-15)23-7-12(8-23)9-24-16(25)5-4-14(22-24)13-2-3-13/h4-6,10,12-13,21H,2-3,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUMJAJJQMPFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

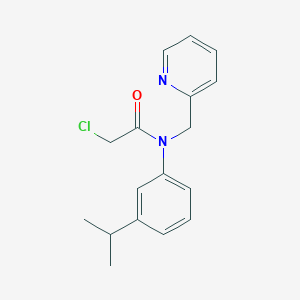

![2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2963762.png)

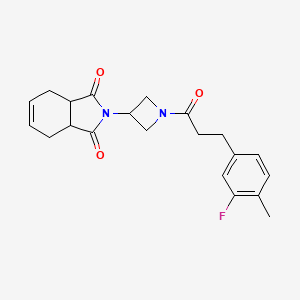

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963763.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2963764.png)

![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)

![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)